molecular formula C17H21FN2O2S B2533795 N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 953941-93-0

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2533795
CAS No.: 953941-93-0
M. Wt: 336.43
InChI Key: WVJLOKWICAMSNC-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a phenethyl backbone, which is further connected to a fluorinated methylbenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which typically target the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Halogenated or aminated aromatic compounds.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorinated sulfonamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenethyl)-4-chloro-2-methylbenzenesulfonamide
  • N-(4-(dimethylamino)phenethyl)-4-bromo-2-methylbenzenesulfonamide
  • N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

Compared to its analogs, N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S/c1-13-12-15(18)6-9-17(13)23(21,22)19-11-10-14-4-7-16(8-5-14)20(2)3/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLOKWICAMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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